molecular formula C13H11N3O2S B2658086 3-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1,2-oxazole-5-carboxamide CAS No. 953234-80-5

3-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1,2-oxazole-5-carboxamide

Cat. No.: B2658086
CAS No.: 953234-80-5
M. Wt: 273.31
InChI Key: IRGNRSLOAOKHLE-UHFFFAOYSA-N
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Description

3-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1,2-oxazole-5-carboxamide (CAS 953234-80-5) is a high-purity synthetic small molecule composed of a benzothiazole moiety directly linked to an isoxazole ring via a carboxamide bridge. This specific molecular architecture makes it a compound of significant interest in several research fields, particularly in medicinal chemistry and drug discovery. The benzothiazole scaffold is a privileged structure in pharmacology, known for its wide spectrum of biological activities. Derivatives of this heterocycle have been extensively studied and reported to exhibit antiviral, antimicrobial, antitumor, antioxidant, anti-inflammatory, and anticonvulsant properties . The easy functionalization of the benzothiazole core allows it to act as a highly reactive building block for organic synthesis, enabling the development of novel pharmacologically active agents . The integration of the 1,2-oxazole (isoxazole) ring further enhances the compound's potential as a versatile synthetic intermediate. This hybrid structure, featuring two distinct heterocyclic systems, is designed for investigating structure-activity relationships (SAR), exploring new biological targets, and developing new synthetic methodologies for heterocyclic ensembles . The compound is supplied for non-human research applications only. It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any veterinary applications. Researchers can access this compound with the confidence that it is sourced from a reliable supplier, with detailed molecular data including CAS number, molecular formula (C13H11N3O2S), and molecular weight (273.31 g/mol) available .

Properties

IUPAC Name

3-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S/c1-7-5-11(18-16-7)13(17)15-9-3-4-12-10(6-9)14-8(2)19-12/h3-6H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRGNRSLOAOKHLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=CC3=C(C=C2)SC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1,2-oxazole-5-carboxamide typically involves the following steps:

    Formation of Benzothiazole Intermediate: The initial step involves the synthesis of the benzothiazole intermediate. This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions to form the benzothiazole ring.

    Oxazole Ring Formation: The next step involves the formation of the oxazole ring. This can be done by reacting the benzothiazole intermediate with an appropriate α-haloketone in the presence of a base such as potassium carbonate.

    Carboxamide Formation: The final step involves the introduction of the carboxamide group. This can be achieved by reacting the oxazole intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the benzothiazole ring, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), solvents such as dichloromethane or acetonitrile.

Major Products

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution Products: Substituted derivatives with new functional groups attached to the benzothiazole ring.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of 3-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1,2-oxazole-5-carboxamide. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including:

Cell Line IC50 Value (µM) Mechanism of Action
MCF-70.65Induction of apoptosis
MDA-MB-2312.41Cell cycle arrest
U-9371.00Apoptotic pathway activation

These findings suggest that the compound may act as a potent inducer of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Neurodegenerative Disorders

The compound has also been investigated for its potential in treating neurodegenerative disorders. A patent indicates that benzothiazole derivatives, including this compound, may have beneficial effects on neuroprotection and cognitive function. The mechanism is believed to involve modulation of neuroinflammatory pathways and protection against oxidative stress .

Antimicrobial Properties

Research has indicated that derivatives of the compound exhibit antimicrobial activity against a range of pathogens. For instance, studies have reported moderate antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected strains are summarized below:

Microorganism MIC (µg/mL)
Staphylococcus aureus250
Escherichia coli250
Candida albicans250

These results position the compound as a potential scaffold for developing new antimicrobial agents .

Case Study 1: Anticancer Efficacy

In a controlled study involving human cancer cell lines, this compound was tested for its cytotoxic effects. The results demonstrated significant apoptosis induction at low micromolar concentrations, outperforming standard chemotherapeutic agents like doxorubicin in specific assays .

Case Study 2: Neuroprotective Effects

A recent investigation into the neuroprotective properties of this compound revealed that it could reduce neuronal death in models of oxidative stress. The study utilized primary neuronal cultures exposed to neurotoxic agents, showing that treatment with the compound significantly decreased cell death and improved cell viability .

Mechanism of Action

The mechanism of action of 3-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents Molecular Formula Key Properties/Applications
3-Methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1,2-oxazole-5-carboxamide (Target) 1,2-Oxazole + Benzothiazole - 3-Methyl-oxazole
- 2-Methyl-benzothiazole at amide position
Not explicitly provided Likely high lipophilicity; potential kinase inhibition
K0M : 3-Methyl-N-(1-methyl-1H-pyrazol-3-yl)-1,2-oxazole-5-carboxamide 1,2-Oxazole + Pyrazole - 3-Methyl-oxazole
- 1-Methyl-pyrazole at amide position
C₉H₁₀N₄O₂ Discontinued (CymitQuimica); pyrazole may enhance hydrogen bonding
3-Methyl-N-[(oxolan-3-yl)methyl]-1,2-oxazole-5-carboxamide 1,2-Oxazole + Oxolane - 3-Methyl-oxazole
- Oxolane (tetrahydrofuran) methyl group at amide position
C₁₀H₁₄N₂O₃ Improved solubility due to oxolane; research chemical
5-Methyl-N-(5-nitro-1,3-thiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide 1,2-Oxazole + Thiazole - 5-Methyl-oxazole
- Nitro-thiazole + phenyl at amide position
C₁₄H₁₁N₃O₄S Antimicrobial potential; nitro group may act as electrophile

Key Observations

Benzothiazole vs. Pyrazole (K0M) :

  • The target compound’s benzothiazole group introduces a fused aromatic system with a sulfur atom, enhancing π-π stacking and hydrophobic interactions compared to K0M’s pyrazole .
  • Pyrazole’s dual nitrogen atoms may offer hydrogen-bonding versatility, but benzothiazole’s planar structure is more suited for intercalation in biological targets.

Benzothiazole vs. Oxolane :

  • The oxolane analog replaces the aromatic benzothiazole with a saturated oxygen-containing ring, improving aqueous solubility but reducing aromatic interactions critical for target binding.

The phenyl group increases lipophilicity, contrasting with the target compound’s methyl substitution.

Biological Activity

The compound 3-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1,2-oxazole-5-carboxamide is a member of a class of benzothiazole derivatives that have garnered attention for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structural formula of the compound can be depicted as follows:

C12H12N2O2S\text{C}_{12}\text{H}_{12}\text{N}_{2}\text{O}_{2}\text{S}

This structure features a benzothiazole moiety linked to an oxazole ring, which is characteristic of compounds known for their varied biological effects.

Anticancer Activity

Research indicates that derivatives of benzothiazole and oxazole exhibit significant anticancer properties. A study highlighted that compounds similar to this compound showed cytotoxic effects against various cancer cell lines including:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)0.65
U-937 (Acute Monocytic Leukemia)0.75
PANC-1 (Pancreatic Cancer)1.20

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase cleavage, similar to established anticancer agents like doxorubicin .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of benzothiazole derivatives. The patent literature suggests that compounds in this family may be effective in treating neurodegenerative disorders such as Alzheimer's disease. The mechanism involves the inhibition of tau aggregation and the reduction of oxidative stress markers in neuronal cells .

Antimicrobial Properties

Studies have also reported moderate antimicrobial activity associated with benzothiazole derivatives. The minimum inhibitory concentration (MIC) values for several strains are summarized below:

Microorganism MIC (µg/mL)
Staphylococcus aureus250
Escherichia coli250
Candida albicans250

These results indicate that this class of compounds may serve as potential leads for new antimicrobial agents .

The biological activity of this compound can be attributed to several key mechanisms:

  • Apoptosis Induction : Activation of apoptotic pathways through p53 and caspase signaling.
  • Enzyme Inhibition : Compounds have been shown to inhibit specific enzymes related to cancer metabolism and proliferation.
  • Antioxidant Activity : Reduction in oxidative stress markers contributes to neuroprotective effects.

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of a series of benzothiazole derivatives against human cancer cell lines. The results demonstrated that certain modifications led to enhanced cytotoxicity compared to traditional chemotherapeutics, highlighting the potential for these compounds in drug development .

Case Study 2: Neuroprotection

In a preclinical model of Alzheimer's disease, administration of a related benzothiazole derivative resulted in significant reductions in amyloid plaque formation and improved cognitive function in treated animals compared to controls .

Q & A

Q. Methodological Answer :

  • NMR : ¹H/¹³C NMR (in DMSO-d₆) identifies substituents (e.g., benzothiazole C-5 at δ 155 ppm). Contradictions in splitting patterns may arise from rotamers; variable-temperature NMR (VT-NMR) at 298–343 K resolves this .
  • HRMS : Confirm molecular ion ([M+H]⁺) with < 3 ppm error. Discrepancies in isotopic patterns may indicate impurities; repurify via preparative HPLC (C18 column, MeCN/H₂O gradient) .

Advanced: How can molecular docking predict the bioactivity of this compound against neurological targets like 5HT7R?

Q. Methodological Answer :

  • Pharmacophore Modeling : Use Schrödinger Maestro to define hydrogen bond acceptors (oxazole O) and hydrophobic regions (methyl groups).
  • Docking : AutoDock Vina or GOLD with 5HT7R crystal structure (PDB: 5TUD). Validate docking poses via MD simulations (NAMD, 100 ns) to assess binding stability .
  • Free Energy Calculations : MM-PBSA/GBSA quantifies ΔG binding; values < −7 kcal/mol suggest potent antagonism .

Basic: What are the stability profiles of this compound under varying storage conditions?

Q. Methodological Answer :

  • Accelerated Stability Testing : Store at 40°C/75% RH for 6 months. Monitor degradation via HPLC (peak area %).
  • Photostability : Expose to UV light (ICH Q1B) for 48 hr; quantify photodegradants (e.g., oxazole ring cleavage) using LC-MS .
  • Recommendations : Store in amber vials at −20°C under argon to prevent hydrolysis/oxidation .

Advanced: How can QSAR models guide the design of derivatives with enhanced activity?

Q. Methodological Answer :

  • Descriptor Selection : Compute topological (Wiener index) and electronic (Mulliken charges) descriptors via Gaussian08.
  • 3D-QSAR : Use CoMFA/CoMSIA in SYBYL-X; align derivatives to the parent compound’s bioactive conformation.
  • Validation : Leave-one-out cross-validation (q² > 0.5) and external test set (R² > 0.8) ensure model robustness .

Basic: What safety protocols are recommended for handling this compound in the lab?

Q. Methodological Answer :

  • PPE : Nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing/synthesis .
  • Spill Management : Absorb with vermiculite, neutralize with 10% acetic acid, and dispose as hazardous waste .
  • Exposure Response : Immediate rinsing (15 min eye/skin contact) and medical consultation for inhalation .

Advanced: How do electronic effects of substituents (e.g., methyl vs. trifluoromethyl) influence reactivity in cross-coupling reactions?

Q. Methodological Answer :

  • DFT Calculations : Use B3LYP/6-31G(d) to compare electron-withdrawing (CF₃) and donating (CH₃) groups. Fukui indices identify nucleophilic/electrophilic sites .
  • Experimental Validation : Suzuki-Miyaura coupling with Pd(PPh₃)₄; CF₃ groups reduce yields (30–40%) due to steric hindrance vs. CH₃ (70–80%) .

Basic: What chromatographic methods are optimal for purity analysis?

Q. Methodological Answer :

  • HPLC : C18 column (4.6 × 150 mm), 1.0 mL/min gradient (MeCN:H₂O + 0.1% TFA). Retention time ~8.2 min .
  • GC-MS : Use DB-5 column (30 m) for volatile derivatives (e.g., TMS-ethers). Monitor m/z 218 (molecular ion) .

Advanced: How can contradictory bioactivity data (e.g., IC₅₀ variability) be systematically addressed?

Q. Methodological Answer :

  • Source Analysis : Compare assay conditions (e.g., ATP concentration in kinase assays) and cell lines (HEK293 vs. HeLa).
  • Meta-Analysis : Use RevMan to pool data from ≥5 studies; heterogeneity (I² > 50%) indicates protocol discrepancies .
  • Dose-Response Reassessment : Repeat assays with standardized controls (e.g., staurosporine for apoptosis) .

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